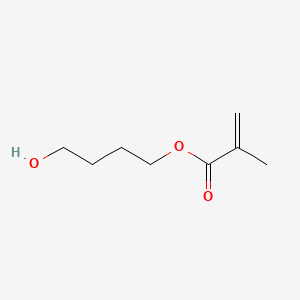

4-Hydroxybutyl methacrylate

描述

Significance of Hydroxy-Functional Methacrylate (B99206) Monomers in Polymer Science

Hydroxy-functional methacrylate monomers are a critical class of building blocks in polymer science due to the versatile reactivity imparted by the hydroxyl (–OH) group. chemicalbook.com This functional group serves multiple purposes in polymer design. Firstly, it provides a site for post-polymerization modification and crosslinking reactions, for instance, with isocyanates or melamines to form polyurethane or thermoset networks, respectively. rsc.orggoogle.com This crosslinking capability is essential for developing materials with high mechanical strength, chemical resistance, and thermal stability, which are crucial for high-performance coatings and adhesives. m-chemical.co.jpbtc-europe.com

Secondly, the hydroxyl group significantly increases the polarity and hydrophilicity of the resulting polymer. chemicalbook.compolysciences.com This enhances adhesion to polar substrates, improves pigment wetting in coating formulations, and allows for the creation of water-soluble or water-dispersible polymers. btc-europe.com The ability to control the hydrophilic-lipophilic balance is particularly important in applications such as waterborne coatings, which are favored for their low volatile organic content (VOC), and in biomedical materials like hydrogels and contact lenses where water interaction is key. polysciences.comacs.org The presence of the hydroxyl group also facilitates intermolecular hydrogen bonding, which can influence polymer properties such as reactivity and glass transition temperature. acs.org

Overview of 4-Hydroxybutyl Methacrylate's Role in Polymer Synthesis and Applications

This compound serves as a specialized hydroxy-functional monomer, distinguished by the four-carbon (butyl) spacer that separates the hydroxyl group from the methacrylate backbone. btc-europe.com This longer, flexible chain makes the hydroxyl group more accessible for subsequent reactions compared to shorter-chain analogs like 2-hydroxyethyl methacrylate (HEMA). btc-europe.com HBMA is typically synthesized via the esterification of methacrylic acid with 1,4-butanediol (B3395766). smolecule.comgoogle.com

In polymer synthesis, HBMA is readily copolymerized with a wide variety of other vinyl monomers, including acrylates, methacrylates, styrene, and vinyl acetate, using methods like free-radical polymerization. basf.comjamorin.comm-chemical.co.jp Its incorporation into a polymer backbone imparts a unique combination of properties. The hydroxyl functionality provides sites for crosslinking, leading to improved scratch resistance and weatherability in coatings. jamorin.combtc-europe.com The butyl chain enhances flexibility and hydrophilicity in the final polymer. smolecule.com

These tailored properties make HBMA a valuable component in several advanced applications:

Coatings and Adhesives: HBMA is used to synthesize resins for automotive and industrial coatings, where it improves adhesion, flexibility, and resistance to environmental factors like acid rain. m-chemical.co.jpgoogle.com In pressure-sensitive adhesives, its high reactivity can lead to shorter processing times. ooc.co.jp

Biomedical Materials: The hydrophilicity and biocompatibility of polymers containing HBMA make them suitable for use in hydrogels, drug delivery systems, and ophthalmic devices such as contact lenses. smolecule.compolysciences.com

UV/EB Curable Systems: As a low-viscosity monomer, HBMA can act as a reactive diluent in radiation-curable formulations for inks and coatings, where it exhibits high reactivity and good compatibility with various resin systems. btc-europe.com

Scope and Research Objectives for Academic Inquiry

Current academic research on this compound is focused on leveraging its unique structure to create advanced functional materials with precisely controlled architectures and properties. A significant area of investigation involves the use of controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgresearchgate.net These methods allow for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which is difficult to achieve with conventional free-radical polymerization. rsc.org

Key research objectives in the academic inquiry of HBMA include:

Synthesis of Advanced Polymer Architectures: Researchers are exploring RAFT aqueous dispersion polymerization to synthesize block copolymers incorporating HBMA. acs.orgacs.org This includes the formation of "smart" nano-objects, such as micelles, vesicles, or nanoparticles, that can respond to external stimuli like temperature. acs.org

Development of Stimuli-Responsive Materials: The weakly hydrophobic nature of the poly(4-hydroxybutyl acrylate) (PHBA) chain confers thermoresponsive behavior to its polymers. acs.orgacs.org Academic studies aim to fine-tune this responsiveness for applications in areas like controlled drug delivery and smart coatings.

Exploring Structure-Property Relationships: A fundamental objective is to understand how the flexible butyl linker and accessible hydroxyl group of HBMA influence the final properties of copolymers. acs.org This includes systematic studies on how HBMA incorporation affects the glass transition temperature, mechanical properties, and self-assembly behavior of polymers in solution and at interfaces. acs.orgacs.org These investigations are crucial for designing next-generation materials for targeted high-performance applications.

Structure

3D Structure

属性

IUPAC Name |

4-hydroxybutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXAYLPDMSGWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27135-02-0, 67939-76-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27135-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67939-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30244213 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

997-46-6, 29008-35-3 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxybutyl methacrylate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Purity Considerations for 4 Hydroxybutyl Methacrylate

Esterification of Methacrylic Acid with 1,4-Butanediol (B3395766) for HBMA Production

The most common and direct method for synthesizing 4-hydroxybutyl methacrylate (B99206) is the esterification of methacrylic acid (MAA) with 1,4-butanediol (BDO). This reaction, however, is complicated by the potential for the formation of a significant by-product, 1,4-butanediol dimethacrylate (BDDMA), which arises from the esterification of both hydroxyl groups of the diol. google.com

Acid-Catalyzed Esterification Processes and Reaction Mechanism

The esterification of methacrylic acid with 1,4-butanediol is typically an acid-catalyzed equilibrium reaction. google.comevitachem.com The mechanism follows the general principles of a Fischer-Speier esterification. The process is initiated by the protonation of the carbonyl oxygen of the methacrylic acid by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of 1,4-butanediol.

A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated form of 4-hydroxybutyl methacrylate. The final step involves the deprotonation of the ester to regenerate the acid catalyst and produce the final product. To drive the reaction equilibrium towards the formation of HBMA, the water produced during the reaction is continuously removed, often through azeotropic distillation using a suitable solvent like n-hexane or cyclohexane. google.com

Commonly used acid catalysts include homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) and zeolites. researchgate.net Solid acid catalysts offer advantages in terms of easier separation from the reaction mixture and reduced corrosion issues. researchgate.net

Optimization of Reaction Parameters, Yields, and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield of this compound while minimizing the formation of the diester by-product. Key parameters that are manipulated include the molar ratio of reactants, catalyst concentration, reaction temperature, and the efficiency of water removal.

A high molar ratio of 1,4-butanediol to methacrylic acid can favor the formation of the monoester, HBMA. However, this also necessitates the separation and recycling of large amounts of unreacted diol, which can be challenging and costly. google.com

The choice of catalyst and its concentration also significantly impact the reaction. For instance, studies on the synthesis of the analogous 4-hydroxybutyl acrylate (B77674) have shown that the activation energy for the formation of the desired monoester is lower than that for the diester by-product, suggesting that temperature control can be used to influence selectivity. researchgate.net

A European patent provides specific examples of reaction conditions for the synthesis of HBMA. In one example, using p-toluenesulfonic acid as a catalyst and n-hexane as an azeotropic solvent at a temperature of 70°C to 85°C, high conversion and selectivity were achieved. google.com The table below summarizes data from this patent, illustrating the effect of reactant ratios on conversion and selectivity.

| Example | Molar Ratio (BDO/MAA) | MAA Conversion (%) | BDO Conversion (%) | HBMA Selectivity (based on MAA, %) | HBMA Selectivity (based on BDO, %) |

| 1 | ~1.0 | 99.1 | 94.0 | 99.0 | 93.0 |

| Comparative 1 | ~0.7 | 98.3 | 94.4 | 30.1 | 44.8 |

| Data derived from patent EP0465853B1. google.com |

This data clearly demonstrates that a higher molar ratio of BDO to MAA significantly improves the selectivity towards the desired monoester, this compound.

Industrial Production Techniques for this compound

The industrial production of this compound presents several challenges, primarily related to achieving high purity and process efficiency. Key considerations include the development of continuous processes and advanced separation technologies.

Continuous Process Development and Engineering

For large-scale production, continuous processes are generally favored over batch processes due to better consistency, higher throughput, and potentially lower operational costs. evitachem.comsmolecule.com A continuous process for HBMA production would typically involve feeding methacrylic acid, 1,4-butanediol, and a catalyst into a reactor system, which could consist of one or more stirred-tank reactors or a plug flow reactor. researchgate.net The continuous removal of water is essential to drive the reaction forward. The reactor effluent would then be fed into a separation and purification section. Some industrial process designs focus on reaction-separation-recycle (RSR) systems to improve efficiency. These can include configurations where the diester by-product is either removed, converted back to reactants in the main esterification reactor, or hydrolyzed in a separate, dedicated reactor. researchgate.net

Advanced Separation Technologies for High Purity HBMA (e.g., Pressure-Swing Distillation)

The purification of this compound is particularly challenging due to the close boiling points of HBMA, unreacted 1,4-butanediol, and the 1,4-butanediol dimethacrylate by-product. google.com Simple distillation is often ineffective for this separation. google.com

Pressure-swing distillation is an advanced separation technique that is well-suited for separating such azeotropic or close-boiling mixtures. researchgate.netresearchgate.nettaylorandfrancis.com This method utilizes two distillation columns operating at different pressures. The principle behind pressure-swing distillation is that the composition of an azeotrope can change with pressure. By operating the columns at different pressures, the separation that is difficult in one column becomes feasible in the other. This technique, while effective, is both capital and energy-intensive. researchgate.netresearchgate.net Other purification methods that may be employed include extraction and thin-film distillation. google.com

Impact of Monomer Purity on Polymerization and Material Performance

The purity of the this compound monomer is of paramount importance as it directly influences the polymerization process and the final properties of the resulting polymer. The most significant impurity is typically the difunctional by-product, 1,4-butanediol dimethacrylate (BDDMA).

During polymerization, BDDMA can act as a cross-linking agent due to its two methacrylate groups. This can lead to the formation of a polymer network instead of linear chains, resulting in a material with a higher molecular weight, broader molecular weight distribution, and potentially the formation of insoluble gels. nih.gov For applications where a linear, soluble polymer is desired, the presence of even small amounts of BDDMA can be detrimental.

In research settings, such as in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the monomer is often extensively purified to remove any diacrylate impurities to achieve well-defined polymer architectures. nih.gov The presence of such impurities can interfere with the controlled nature of the polymerization, leading to a loss of control over the molecular weight and dispersity of the polymer chains. nih.gov Therefore, achieving high monomer purity is a critical step in ensuring the desired performance and properties of the final polymeric material.

Advanced Polymerization Strategies for 4 Hydroxybutyl Methacrylate Systems

Homopolymerization and Copolymerization of 4-Hydroxybutyl Methacrylate (B99206)

4-Hydroxybutyl methacrylate is a versatile monomer capable of undergoing polymerization to form both homopolymers and copolymers. smolecule.com The presence of the methacrylate group allows for free-radical polymerization, a common method for synthesizing Poly(HBMA). smolecule.com This process is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals.

Copolymerization of HBMA with other monomers is a widely used strategy to modify the properties of the resulting polymer. For instance, HBMA can be copolymerized with a variety of other monomers, including (meth)acrylic acid and its esters, amides, and salts, as well as with acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, and butadiene. jamorin.com This allows for the creation of materials with tailored characteristics. A notable example is the statistical copolymerization of HBMA with 2-hydroxyethyl methacrylate (HEMA) via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. rsc.orgrsc.org This particular combination is interesting because the resulting statistical copolymer is isomeric to poly(2-hydroxypropyl methacrylate) (PHPMA), a well-studied thermoresponsive polymer. rsc.org

Controlled Radical Polymerization Approaches for Poly(this compound) (Poly(HBMA))

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques have been employed for HBMA. These methods, often referred to as living radical polymerization, allow for the synthesis of well-defined polymers with predictable molecular weights, low dispersity, and complex architectures. boronmolecular.comsigmaaldrich.comsigmaaldrich.com

RAFT polymerization is a highly versatile CRP method that has been successfully applied to HBMA. researchgate.netwikipedia.org This technique involves the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization process. sigmaaldrich.comwikipedia.org The choice of RAFT agent is critical for achieving good control over the polymerization. sigmaaldrich.com The process is compatible with a wide range of monomers and reaction conditions, including aqueous systems. sigmaaldrich.comwikipedia.org

A significant advancement in the polymerization of HBMA is the use of RAFT aqueous emulsion polymerization to create self-assembled diblock copolymer nano-objects. lincoln.ac.ukresearchgate.netnih.govlincoln.ac.uk This technique, often a type of polymerization-induced self-assembly (PISA), utilizes a hydrophilic macro-chain transfer agent (macro-CTA) to initiate the polymerization of the hydrophobic HBMA monomer in an aqueous medium. researchgate.netlincoln.ac.uk As the Poly(HBMA) block grows, it becomes insoluble in water and self-assembles into various morphologies. researchgate.net

The relatively high aqueous solubility of HBMA (approximately 25 g dm⁻³ at 50 °C) is a key factor in the success of this method, as it helps to avoid the formation of kinetically trapped spherical nanoparticles, a common issue with less soluble monomers. researchgate.netlincoln.ac.uknih.govlincoln.ac.uk This approach has been used to synthesize diblock copolymers such as poly(glycerol monomethacrylate)-poly(this compound) (PGMA-PHBMA) and poly(ethylene glycol)-poly(this compound) (PEG-PHBMA). lincoln.ac.ukresearchgate.netnih.gov

RAFT aqueous emulsion polymerization of HBMA allows for remarkable control over the final morphology of the resulting nano-objects. lincoln.ac.uklincoln.ac.uk By systematically varying parameters such as the degree of polymerization (DP) of the hydrophobic Poly(HBMA) block and the copolymer concentration, it is possible to generate a range of morphologies, including spheres, worms (or filaments), and vesicles. lincoln.ac.uklincoln.ac.ukrsc.org

For example, in the synthesis of PGMA-PHBMA diblock copolymers, increasing the target DP of the PHBMA block can lead to a transition from spheres to worms and then to vesicles. lincoln.ac.uk Similarly, for PEG-PHBMA systems, temperature can be used as a stimulus to induce reversible morphological transitions. lincoln.ac.uknih.gov For instance, PEG45-PHBMA20 diblock copolymer nanoparticles have been shown to exist as spheres at 25°C, transition to worms at 58°C, and form vesicles at 65°C. lincoln.ac.uknih.gov This behavior is attributed to changes in the hydration of the polymer blocks with temperature. lincoln.ac.uknih.gov The ability to control these morphologies is crucial for applications in areas like drug delivery and nanotechnology. The factors influencing the final morphology in RAFT emulsion PISA are complex and include the solubility of the core-forming monomer in water, the glass transition temperature (Tg) of the core-forming block relative to the polymerization temperature, and the volume of the hydrophobic core. nih.gov

Table 1: Morphological Control of PGMA-PHBMA Nano-objects This table is interactive. Click on the headers to sort the data.

| Stabilizer Block (PGMA) DP | Core Block (PHBMA) Target DP | Copolymer Concentration (% w/w) | Resulting Morphology |

|---|---|---|---|

| 41 | 10-50 | 5-20 | Spheres |

| 41 | 60 | 15 | Pure Worms |

| 41 | 60 | 5-10 | Mixed Spheres and Worms |

| 41 | 120 | 5-20 | Vesicles |

| 41 | 80-110 | 10-20 | Mixed Worms and Vesicles |

Data sourced from studies on PGMA-PHBMA diblock copolymers. lincoln.ac.ukrsc.org

The choice of RAFT agent and initiator significantly impacts the control over the polymer architecture and the resulting dispersity (a measure of the distribution of molecular weights). boronmolecular.comsigmaaldrich.com In the RAFT polymerization of HBMA, trithiocarbonate-based macro-CTAs, such as those derived from PGMA or PEG, have been effectively used. researchgate.netlincoln.ac.uk

Commonly used initiators are azo compounds like VA-044 and 4,4'-azobis(4-cyanovaleric acid) (ACVA), which decompose under thermal conditions to generate radicals. researchgate.netacs.org The molar ratio of the RAFT agent to the initiator is a critical parameter that needs to be controlled to ensure a well-controlled polymerization. boronmolecular.comresearchgate.net For example, a PEG45-TTC/VA-044 molar ratio of 5.0 has been used for the RAFT aqueous emulsion polymerization of HBMA. researchgate.net Under optimized conditions, high monomer conversions (>99%) can be achieved in a relatively short time, yielding polymers with low dispersities (Mw/Mn < 1.37). lincoln.ac.uk

Table 2: RAFT Polymerization Conditions for HBMA Systems This table is interactive. Click on the headers to sort the data.

| Macro-CTA | Initiator | RAFT Agent/Initiator Molar Ratio | Temperature (°C) | Monomer Conversion | Dispersity (Mw/Mn) |

|---|---|---|---|---|---|

| PGMA-CTA | VA-044 | - | 50 | >99% in 2h | < 1.37 |

| PEG45-TTC | VA-044 | 5.0 | 50 | >99% in 1h | - |

| DDMAT | ACVA | 3.0 | 70 | - | < 1.20 |

Data compiled from various RAFT polymerization studies of HBMA. researchgate.netlincoln.ac.ukacs.org

While RAFT polymerization has been extensively studied for HBMA, other controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are also applicable to methacrylate monomers. sigmaaldrich.com ATRP utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com This method offers another pathway to synthesize well-defined Poly(HBMA) and its copolymers. Although specific literature detailing the ATRP of this compound is less common than for RAFT, the general principles of ATRP for methacrylates suggest its feasibility. The selection between RAFT and ATRP often depends on the desired polymer architecture, functional group tolerance, and experimental conditions.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of HBMA

Polymerization Kinetics and Reaction Mechanisms of HBMA

The polymerization of this compound (HBMA) is a field of active research, particularly concerning the control over polymer architecture and properties. Advanced polymerization strategies, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled detailed investigations into the kinetics and mechanisms governing the formation of poly(this compound) (PHBMA). These studies are crucial for tailoring polymers for specific applications, ranging from biomedical devices to advanced coatings.

Kinetic Studies of HBMA Polymerization Processes

Kinetic studies are fundamental to understanding the rate and efficiency of polymerization. For HBMA, these studies often involve tracking monomer consumption over time and analyzing the evolution of the polymer's molecular weight and dispersity.

In typical kinetic analyses of HBMA polymerization, such as RAFT aqueous emulsion or dispersion polymerization, samples are periodically extracted from the reaction mixture. rsc.orgacs.org The polymerization in these aliquots is quenched, and they are subsequently analyzed. rsc.org 1H NMR spectroscopy is a common technique used to determine the monomer conversion by comparing the integrals of monomer vinyl proton signals (typically around 5.9-6.4 ppm) with those of the polymer backbone (around 1.5-1.9 ppm). acs.orgacs.org This allows for the construction of conversion versus time plots and corresponding semi-logarithmic plots to assess the reaction kinetics. acs.orgbham.ac.uk

For instance, in a RAFT aqueous emulsion polymerization of HBMA using a poly(glycerol monomethacrylate) (PGMA) macro-chain transfer agent (macro-CTA) at 50 °C, kinetic analysis showed that high monomer conversion could be achieved efficiently. rsc.org Similarly, studies on the related monomer 4-hydroxybutyl acrylate (B77674) (HBA) using RAFT aqueous dispersion polymerization demonstrate that the reaction follows first-order kinetics with respect to the monomer after an initial slow period. acs.orgnih.gov

Gel Permeation Chromatography (GPC) is another critical tool, used to monitor the evolution of the number-average molecular weight (Mn) and the dispersity (Mw/Mn) of the growing polymer chains. acs.org These analyses confirm the degree of control over the polymerization process.

Table 1: Experimental Conditions for Kinetic Studies of HBMA Polymerization

| Parameter | Condition | Source |

| Polymerization Method | RAFT Aqueous Emulsion Polymerization | rsc.org |

| Monomer | This compound (HBMA) | rsc.org |

| Macro-CTA | Poly(glycerol monomethacrylate) (PGMA) | rsc.org |

| Temperature | 50 °C | rsc.org |

| Analysis Techniques | 1H NMR Spectroscopy, DLS, TEM | rsc.org |

Elucidation of Rate Acceleration Phenomena and Monomer Conversion

A notable characteristic of HBMA polymerization, particularly in dispersion or emulsion systems, is the phenomenon of rate acceleration. This occurs when the growing PHBMA block becomes insoluble in the reaction medium (e.g., water or alcohol), leading to the formation of nanoparticles via polymerization-induced self-assembly (PISA). nih.govacs.org These nascent, monomer-swollen nanoparticles become the primary locus for subsequent polymerization, which typically leads to a significant increase in the polymerization rate. nih.govacs.org

In the RAFT aqueous emulsion polymerization of HBMA, a twofold increase in the polymerization rate was observed after approximately 30 minutes, corresponding to about 15% monomer conversion. rsc.org This acceleration point marks the onset of micellar nucleation, where the self-assembly of the growing amphiphilic block copolymers begins. rsc.orgacs.org

High monomer conversions are consistently reported for HBMA polymerization under various conditions. In RAFT aqueous emulsion polymerization at 50 °C, more than 99% HBMA conversion was achieved within 70 minutes. rsc.org Similarly, when using a PEG-based macro-CTA at the same temperature, over 99% conversion was reached within just one hour. nih.gov In RAFT aqueous dispersion polymerization of the related monomer HBA, monomer conversions exceeding 99% are achievable within 60 minutes at 30 °C. acs.orgnih.gov These high conversions underscore the efficiency of controlled radical polymerization techniques for this class of monomers.

Table 2: Monomer Conversion and Rate Acceleration in HBMA Polymerization

| System | Observation | Time to High Conversion | Final Conversion | Source |

| RAFT Aqueous Emulsion of HBMA | Two-fold rate increase at ~15% conversion | 70 min | >99% | rsc.org |

| RAFT Aqueous Dispersion of HBA | First-order kinetics after initial slow period | 60 min | >99% | acs.orgnih.gov |

| RAFT Aqueous Emulsion of HBMA (PEG-TTC precursor) | - | 60 min | >99% | nih.gov |

Pseudo-living Character and Polymer Chain Growth Dynamics

RAFT polymerization of HBMA systems exhibits characteristics of a pseudo-living polymerization. acs.orgnih.gov This controlled process allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. The "living" nature means that the polymer chains remain active at their ends, capable of further extension upon the addition of more monomer.

The pseudo-living character is experimentally verified through several key observations. First, Gel Permeation Chromatography (GPC) analysis of polymer samples taken at different stages of the reaction shows a linear evolution of the number-average molecular weight (Mn) with increasing monomer conversion. acs.orgacs.org This indicates that the chain growth is uniform and directly proportional to the amount of monomer consumed.

Second, the resulting polymers typically possess low dispersity values (Mw/Mn). For the RAFT aqueous emulsion polymerization of HBMA, dispersities below 1.37 have been reported for target PHBMA degrees of polymerization up to 110. rsc.org For the analogous RAFT aqueous dispersion polymerization of HBA, dispersities of less than 1.20 are consistently achieved, confirming a well-controlled process. acs.orgnih.gov

These data are characteristic of a pseudo-living radical polymerization, where polymer chains grow steadily by the sequential addition of monomer units to an active chain end, a hallmark of chain-growth polymerization. nih.govnumberanalytics.com However, in some cases, particularly when targeting high degrees of polymerization at elevated temperatures, a high molecular weight shoulder may appear in the GPC traces. acs.org This is often attributed to chain transfer to polymer, a known side-reaction for acrylic monomers, rather than a loss of control over the polymerization itself. acs.orgwhiterose.ac.uk

Characterization of 4 Hydroxybutyl Methacrylate Polymers and Architectures

Spectroscopic Analysis of Poly(HBMA) Structures

Spectroscopic methods are fundamental in confirming the chemical structure of PHBMA, verifying the successful polymerization of the 4-hydroxybutyl methacrylate (B99206) (HBMA) monomer, and analyzing the functional groups present in the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a primary tool for confirming the successful synthesis of PHBMA and for quantifying the conversion of the monomer into the polymer.

In the ¹H NMR spectrum of the HBMA monomer, characteristic signals corresponding to the vinyl protons are observed at specific chemical shifts. During polymerization, these vinyl double bonds are consumed. Consequently, the progress of the polymerization can be accurately monitored by tracking the disappearance of these monomer-specific vinyl proton signals relative to the signals corresponding to the protons in the polymer backbone and the butyl side chain, which become more prominent. rsc.org For instance, in studies involving the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of HBMA, ¹H NMR spectroscopy has been used to confirm that high monomer conversions, often exceeding 99%, are achieved. rsc.orgrsc.org This is typically calculated by comparing the integrated signal of the remaining vinyl protons with the integrated signals of the polymer's acrylic backbone. acs.org This quantitative analysis is vital for kinetic studies and for ensuring the polymerization has proceeded to completion. nih.gov

Table 1: Representative ¹H NMR Signal Assignments for Monitoring HBMA Polymerization

| Protons | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) | Change During Polymerization |

| Vinyl Protons (C=CH₂) | ~5.5 - 6.2 | N/A | Signal disappears |

| Methylene (B1212753) Protons (-OCH₂-) | ~4.1 | ~4.0 | Signal shifts slightly and broadens |

| Methylene Protons (-CH₂OH) | ~3.6 | ~3.6 | Signal broadens |

| Polymer Backbone Protons (-CH₂-C(CH₃)-) | N/A | ~0.8 - 2.0 | Signal appears and grows |

Note: Exact chemical shifts can vary depending on the solvent and specific polymer architecture.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the PHBMA structure, providing qualitative confirmation of the polymer's chemical composition. The FTIR spectrum of PHBMA is characterized by several key absorption bands.

The most prominent bands are associated with the ester group. A strong stretching vibration for the carbonyl group (C=O) is typically observed in the region of 1720-1730 cm⁻¹. nih.gov Additionally, characteristic stretching bands for the C-O bonds of the ester linkage appear in the fingerprint region, often around 1248 cm⁻¹ and 1150 cm⁻¹. researchgate.net The presence of the hydroxyl (-OH) group at the end of the butyl chain is confirmed by a broad absorption band in the 3200-3600 cm⁻¹ region. The C-H stretching vibrations of the aliphatic methylene and methyl groups in the polymer backbone and side chain are found between 2850 and 3000 cm⁻¹. researchgate.net

During polymerization, the disappearance of the C=C double bond peak from the methacrylate group, typically found around 1636 cm⁻¹, serves as a key indicator of successful polymer formation. nih.gov

Raman spectroscopy provides complementary information to FTIR, offering another method for vibrational characterization of PHBMA. It is particularly effective for monitoring the polymerization process in real-time. kpi.ua The non-polar C=C double bond of the methacrylate monomer gives rise to a strong and distinct band in the Raman spectrum, typically around 1640-1650 cm⁻¹. horiba.comazom.com This band is highly sensitive to the polymerization process, and its decreasing intensity can be used to accurately quantify the degree of monomer conversion. nist.gov

The Raman spectrum of the final PHBMA polymer displays characteristic bands corresponding to its structure. These include:

C-H stretching: Strong bands in the 2800-3100 cm⁻¹ region. physicsopenlab.org

Carbonyl (C=O) stretching: A band between 1700 and 1750 cm⁻¹. horiba.com Studies on similar hydroxyalkyl methacrylates have shown that this band can be complex, sometimes splitting into components representing "free" carbonyl groups and those involved in hydrogen bonding. kpi.ua

Polymer backbone and side chain vibrations: A "fingerprint" region with multiple peaks corresponding to C-C stretching and C-H bending modes. physicsopenlab.org

Because the Raman signal for water is very weak, this technique is particularly well-suited for monitoring emulsion and aqueous polymerization reactions without solvent interference. azom.com

Chromatographic Determination of Molecular Weight and Distribution

Understanding the molecular weight and its distribution is critical as these parameters directly influence the physical and mechanical properties of the polymer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ), also known as the polydispersity index (PDI or Mw/Mn), of PHBMA polymers.

In typical GPC analysis of PHBMA-based polymers, Dimethylformamide (DMF), often containing a salt like LiBr to prevent polymer aggregation, is used as the mobile phase. rsc.orgnih.gov The system is calibrated using standards of a known molecular weight, such as poly(methyl methacrylate) (PMMA). acs.org

For PHBMA synthesized via controlled radical polymerization techniques like RAFT, GPC is essential for verifying the "living" nature of the polymerization. Successful controlled polymerization is indicated by a linear increase in molecular weight with monomer conversion and the resulting polymers exhibiting low dispersity values. For example, diblock copolymers containing PHBMA synthesized via RAFT have been shown to have dispersities below 1.37, indicating a narrow molecular weight distribution and good control over the polymerization process. rsc.orgrsc.org

Table 2: Example GPC Data for a Series of PGMA-PHBMA Diblock Copolymers

| Target PHBMA DP | Mn ( g/mol ) | Dispersity (Mw/Mn) |

| 10 | 18,500 | 1.25 |

| 40 | 23,100 | 1.28 |

| 80 | 29,300 | 1.31 |

| 120 | 35,600 | 1.35 |

Data adapted from studies on poly(glycerol monomethacrylate)-poly(hydroxybutyl methacrylate) (PGMA-PHBMA) block copolymers. DP = Degree of Polymerization. rsc.org

Morphological and Colloidal Characterization of HBMA-Derived Nano-objects

When PHBMA is incorporated into amphiphilic block copolymers, it can self-assemble in a selective solvent (typically water) to form various nano-objects. The characterization of these structures is key to their application in fields like drug delivery and nanotechnology.

The formation of nano-objects is often achieved through a process called Polymerization-Induced Self-Assembly (PISA). For instance, using a hydrophilic macro-chain transfer agent like poly(glycerol monomethacrylate) (PGMA) to initiate the RAFT polymerization of HBMA in water leads to the formation of PGMA-PHBMA diblock copolymers that self-assemble as they form. rsc.org

By systematically varying the degree of polymerization (DP) of the core-forming PHBMA block, a range of morphologies can be accessed. The resulting structures are typically characterized by:

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nano-objects, allowing for the unambiguous identification of morphologies such as spheres, worms (or filaments), and vesicles (or polymersomes). rsc.orgrsc.org

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nano-objects in solution. It is also a powerful tool for monitoring morphological transitions. For example, a sharp increase in the measured diameter and polydispersity can signal a sphere-to-worm transition. nih.gov

Studies have shown that for a given hydrophilic block, increasing the DP of the hydrophobic PHBMA block can drive transitions from spherical to worm-like and finally to vesicular morphologies. rsc.org Furthermore, these PHBMA-based nano-objects can exhibit thermoresponsive behavior, where changes in temperature can induce reversible morphological transitions, adding a layer of "smart" functionality to these nanomaterials. nih.gov

Dynamic Light Scattering (DLS) for Particle Size and Distribution Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension. For polymers of 4-hydroxybutyl methacrylate (P4HBMA), DLS is instrumental in analyzing the hydrodynamic size of nanoparticles, micelles, and other self-assembled structures in aqueous media.

In studies of diblock copolymers, such as those involving a hydrophilic block like poly(ethylene glycol) (PEG) and a P4HBMA block, DLS can monitor morphological transitions. For instance, research on PEG₄₅–P(4-HBMA)₂₀ diblock copolymer nano-objects reveals that their size and aggregation state are highly dependent on temperature. DLS measurements show a distinct increase in the z-average diameter and polydispersity index (PDI) at specific temperatures, signaling transitions from spherical micelles to worm-like structures and then to vesicles.

A typical thermal cycle analysis using DLS for a 0.10% w/w aqueous dispersion of PEG₄₅–P(4-HBMA)₂₀ nano-objects demonstrates this behavior. Initially, at a lower temperature (e.g., 20 °C), the dispersion consists of small spherical nanoparticles. As the temperature is increased, a rapid rise in the z-average diameter indicates a sphere-to-worm transition. This is followed by a further increase in size corresponding to a worm-to-vesicle transition at even higher temperatures.

| Temperature (°C) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Inferred Morphology |

|---|---|---|---|

| 20 | 17 | 0.09 | Spheres |

| 44 | Increasing | Increasing | Sphere-to-Worm Transition |

| 60 | Significantly Increased | Worms | |

| 75 | Stable at larger diameter | Variable | Vesicles |

Data is illustrative of typical behavior observed for such thermoresponsive systems.

Transmission Electron Microscopy (TEM) for Nano-object Visualization and Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of polymer nano-objects, providing critical information about their morphology, size, and structure. For P4HBMA-based systems, TEM confirms the various morphologies that are often inferred from indirect measurements like DLS.

In the case of self-assembling block copolymers containing P4HBMA, TEM allows for the direct observation of spheres, worms (or filaments), and vesicles. The low glass transition temperature of P4HBMA can make imaging challenging due to potential film formation upon drying on the TEM grid. To circumvent this, chemical cross-linking of the P4HBMA cores is often necessary to stabilize the nano-object morphology prior to TEM analysis. Glutaraldehyde is a common cross-linker used for this purpose, reacting with the hydroxyl groups present on the 4-HBMA repeat units.

TEM studies on thermoresponsive PEG-b-P4HBMA copolymers have confirmed the morphological evolution with temperature. At lower temperatures, images reveal discrete spherical nanoparticles. As the temperature is raised to induce the sphere-to-worm transition, TEM micrographs show elongated, worm-like structures. At still higher temperatures, corresponding to the worm-to-vesicle transition, hollow, membrane-enclosed structures characteristic of vesicles are observed. These direct visual confirmations are crucial for constructing accurate phase diagrams for such smart polymer systems.

Small-Angle X-ray Scattering (SAXS) for Higher-Order Structural Elucidation

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials on a nanometer to micrometer scale. In polymer science, SAXS is used to determine the shape, size, and arrangement of nanoparticles, micelles, and microphase-separated domains in block copolymers. nih.gov The technique relies on the scattering of X-rays by regions of differing electron density within a sample.

For P4HBMA-based block copolymer systems, SAXS would be an ideal technique to provide detailed structural information about the self-assembled nano-objects in solution. For example, the scattering profiles can be used to distinguish between spherical, cylindrical (worm-like), and lamellar (vesicular) morphologies. Furthermore, analysis of the SAXS data can yield quantitative information about key structural parameters, such as the core radius of micelles, the cross-sectional radius of worms, and the membrane thickness of vesicles. nih.gov

While SAXS has been extensively applied to the acrylate (B77674) analogue, poly(4-hydroxybutyl acrylate) (PHBA), to study morphological transitions and the degree of hydration of the polymer core, acs.org specific and detailed SAXS studies focusing on poly(this compound) architectures are not widely available in the current body of scientific literature. Such studies would be invaluable for providing a more profound understanding of the higher-order structures and solution behavior of P4HBMA-based materials.

Aqueous Electrophoresis for Surface Charge Analysis

Aqueous electrophoresis is the primary technique for determining the surface charge properties of particles in a liquid medium. By applying an electric field across the dispersion, charged particles will migrate towards the electrode of opposite polarity. The velocity of this migration, or electrophoretic mobility, is measured and used to calculate the zeta potential, which is a key indicator of the stability of a colloidal dispersion.

For polymeric nanoparticles composed of or stabilized by P4HBMA, aqueous electrophoresis can provide insights into the nature of the particle surface. In systems where the polymer chains possess ionizable groups, the zeta potential will be highly dependent on the pH of the dispersion. rsc.org For example, if a P4HBMA polymer is synthesized using a carboxylic acid-functionalized chain transfer agent, the resulting nanoparticles would be expected to exhibit a negative zeta potential at neutral pH, which would become less negative as the pH is lowered due to protonation of the carboxylate groups. rsc.orgnih.gov

This pH-dependent surface charge is critical for the colloidal stability of the nanoparticles. rsc.org A significant reduction in the magnitude of the zeta potential (approaching zero) can lead to particle aggregation and precipitation. nih.gov Although this technique is frequently used for the analogous poly(4-hydroxybutyl acrylate) systems, acs.orgrsc.orgnih.gov specific research findings detailing the aqueous electrophoresis and zeta potential of homopolymer or copolymer nanoparticles derived solely from this compound are not extensively reported in published literature.

Biomedical Applications of 4 Hydroxybutyl Methacrylate Based Materials

Design and Synthesis of HBMA-Containing Hydrogels for Biomedical Use

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively utilized in biomedical applications for their resemblance to soft tissues. nih.gov The incorporation of 4-HBMA into hydrogel formulations allows for precise control over their physical and chemical properties. The synthesis of methacrylate-based hydrogels is often achieved through free radical polymerization, a method that allows for the creation of materials with varied compositions and, consequently, different permeability and diffusion characteristics. researchgate.netsemanticscholar.org

The design of these hydrogels can be tailored for specific applications by carefully selecting co-monomers and cross-linkers. An ideal hydrogel dressing for wound healing, for instance, should exhibit good biocompatibility, maintain a moist environment at the wound site, and be biodegradable. nih.gov The synthesis process for such materials may involve techniques like radiation crosslinking to produce hydrogels capable of the slow release of therapeutic agents. semanticscholar.org

Applications in Wound Dressings and Contact Lenses

Wound Dressings: The high water content and biocompatibility of hydrogels make them excellent candidates for wound dressings. rsc.orgresearchgate.netresearchgate.net They help to keep the wound bed moist, which is crucial for optimal healing, and can be designed to be non-adherent, reducing trauma upon removal. nih.gov Methacrylate-based hydrogels have been developed for these applications, offering the advantage of being easily produced with varying compositions to control properties like swelling and drug release. researchgate.netsemanticscholar.org While specific research focusing solely on 4-HBMA in wound dressings is emerging, the principles of methacrylate (B99206) hydrogel design suggest its potential for creating dressings with desirable characteristics such as controlled moisture donation to dry wounds and absorption of exudate from weeping wounds.

Contact Lenses: 4-Hydroxybutyl methacrylate and its isomer, 2-hydroxybutyl methacrylate, are utilized in the formulation of contact lenses, particularly in silicone hydrogel lenses. nih.govresearchgate.net The inclusion of hydrophilic monomers like 4-HBMA is crucial for enhancing the water content and oxygen permeability of the lenses, which are critical factors for corneal health and wearer comfort. mdpi.comnih.govarvojournals.org Silicone hydrogel lenses combine the high oxygen permeability of silicone with the comfort and wettability of hydrogels. clspectrum.comnih.govclspectrum.com The specific ratio of hydrophobic (silicone) and hydrophilic (e.g., 4-HBMA) components is a key factor in achieving the desired balance of properties. researchgate.net

Below is a table summarizing the oxygen permeability (Dk) of some contact lens materials, highlighting the importance of this property.

| Lens Material Type | Example Monomers | Typical Dk Value (barrer) | Reference |

| Conventional Hydrogel | HEMA | 8-40 | nih.gov |

| Silicone Hydrogel | TRIS, DMA, HEMA | 60-175 | clspectrum.com |

Poly(HBMA) in Advanced Drug Delivery Systems

Polymers derived from 4-HBMA, collectively known as poly(HBMA), are being explored for their potential in advanced drug delivery systems. Their biocompatibility and the presence of functional groups that can be modified make them suitable for creating sophisticated nanocarriers for therapeutic agents. mdpi.com

The design of these drug delivery systems often focuses on creating "smart" materials that can release their payload in response to specific triggers. pharmacoj.com This approach aims to enhance the therapeutic efficacy of drugs while minimizing side effects by targeting the delivery to the site of action. nih.gov

Utilization of Stimulus-Responsive Nano-objects for Controlled Release

Stimulus-responsive nanoparticles, or "nano-objects," are at the forefront of controlled drug delivery research. These systems are designed to undergo physical or chemical changes in response to specific internal or external stimuli, leading to the release of an encapsulated drug. mdpi.comnih.govcd-bioparticles.net

Common stimuli include:

pH: The microenvironment of tumors and inflamed tissues is often acidic compared to healthy tissue. mdpi.com Polymers can be designed to be stable at physiological pH (around 7.4) but to swell or degrade at lower pH, triggering drug release. mdpi.commonash.edu Methacrylate-based polymers have been successfully used to create pH-responsive nanoparticles for drug delivery. nih.govacs.org For example, a novel class of pH-responsive polymers based on substituted phenol (B47542) monomers has been shown to assemble into nanocarriers that are stable at physiological pH but release their drug load in more acidic environments. rsc.orgrsc.org

Temperature: Thermo-responsive polymers can be engineered to undergo a phase transition at a specific temperature, leading to drug release. This can be particularly useful in combination with hyperthermia treatments for cancer. mdpi.com

Enzymes: The presence of specific enzymes that are overexpressed in diseased tissues can be used to trigger drug release from nanocarriers designed with enzyme-cleavable linkages. pharmacoj.com

Redox potential: The difference in redox potential between the intracellular and extracellular environments can be exploited to trigger the release of drugs from nanoparticles containing disulfide bonds. pharmacoj.com

The table below provides examples of stimuli and the corresponding polymer response mechanisms used in drug delivery.

| Stimulus | Polymer Response Mechanism | Application | Reference |

| Low pH | Protonation of polymer chains leading to swelling or disassembly of nanoparticles. | Targeted drug release in tumor microenvironments. | mdpi.comnih.gov |

| Elevated Temperature | Phase transition of thermo-responsive polymers. | Controlled release in combination with hyperthermia. | mdpi.com |

| Specific Enzymes | Cleavage of enzyme-labile linkages in the polymer backbone. | Targeted delivery to sites of high enzymatic activity. | pharmacoj.com |

Investigation of Poly(HBMA) Interactions with Biological Environments

The interaction of any biomaterial with the biological environment is a critical factor in determining its success. For poly(HBMA)-based materials, this involves understanding their biocompatibility and how they interact with biological components like proteins.

Biocompatibility: The biocompatibility of a material refers to its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. Polymethyl methacrylate (PMMA), a related polymer, is known for its good biocompatibility and is used in various medical applications. The biocompatibility of methacrylate copolymers can be influenced by their chemical composition. For instance, studies on copolymers of hydroxyethyl (B10761427) methacrylate (HEMA) and methyl methacrylate (MMA) have shown that increasing the HEMA content leads to a dramatic decrease in platelet adhesion, indicating improved blood compatibility. nih.gov Similarly, the biocompatibility of poly(n-butyl methacrylate) can be altered by introducing different functional end groups to the polymer chains. nih.gov

Protein Adsorption: When a material is introduced into a biological environment, proteins from the surrounding fluids will almost immediately adsorb to its surface. nih.gov This initial protein layer can significantly influence the subsequent cellular response to the material. The amount and type of protein that adsorbs to a surface are influenced by the surface's properties, such as its hydrophilicity and chemical composition. nih.govresearchgate.net Studies on various polymeric surfaces have shown that protein adsorption can be modulated by controlling these properties. nih.govresearchgate.net For example, hydrophilic surfaces can influence protein adsorption and subsequent cell behavior. mdpi.com Understanding and controlling protein adsorption on poly(HBMA) surfaces is therefore crucial for designing materials that elicit the desired biological response. nih.govuni-muenchen.de

Tissue Engineering and Regenerative Medicine Scaffolds

Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, scaffolds, and bioactive molecules. Scaffolds play a crucial role in providing a temporary, three-dimensional template for cells to attach, proliferate, and form new tissue. mdpi.comnih.gov

An ideal scaffold should possess several key characteristics:

Biocompatibility: It should not cause a significant inflammatory or immune response.

Biodegradability: It should degrade over time as new tissue is formed, with degradation products that are non-toxic and can be easily cleared from the body.

Porosity and Interconnectivity: A porous and interconnected structure is essential to allow for cell infiltration, nutrient transport, and waste removal. nih.gov

Mechanical Properties: The scaffold should have mechanical properties that match the native tissue it is intended to replace. nih.gov

Fabrication of Scaffolds for Cell Growth and Tissue Regeneration

A variety of techniques have been developed to fabricate porous scaffolds for tissue engineering applications. semanticscholar.orgmdpi.com Common methods include:

Solvent Casting and Particulate Leaching: This technique involves dissolving a polymer in a solvent, casting the solution into a mold filled with a porogen (e.g., salt particles), and then leaching out the porogen to create a porous structure. This method allows for control over pore size and porosity. nih.govnih.gov

Gas Foaming: This method uses a gas, such as carbon dioxide, as a foaming agent to create pores within a polymer matrix.

Electrospinning: This technique uses an electric field to draw a polymer solution into fine fibers, which can be collected as a non-woven mat with high porosity and a large surface area-to-volume ratio. researchgate.net

3D Printing: Additive manufacturing techniques, such as 3D printing, allow for the precise fabrication of scaffolds with complex, pre-designed architectures. researchgate.net

While specific studies on the fabrication of scaffolds purely from 4-HBMA are still developing, the principles of polymer scaffold fabrication are applicable. The choice of fabrication method depends on the desired properties of the scaffold, such as pore size, interconnectivity, and mechanical strength. nih.gov

The ultimate goal of a tissue engineering scaffold is to support cell growth and the formation of new tissue. researchgate.net In vitro studies are essential to evaluate the ability of a scaffold to support cell attachment, proliferation, and differentiation. mdpi.comnih.gov For instance, studies on various biopolymeric scaffolds have shown that properties like surface hydrophilicity and porosity can significantly influence cell viability and adhesion. pharmacoj.com The development of 4-HBMA-based scaffolds holds promise for creating environments that can effectively guide tissue regeneration. mdpi.com

Assessment of Biocompatibility in Cellular Environments

The biocompatibility of materials intended for biomedical applications is a critical determinant of their clinical success. For materials based on this compound (4-HBMA), in vitro assessments in cellular environments are fundamental to predicting their in vivo performance. These assessments typically involve evaluating cellular responses such as viability, proliferation, and adhesion when exposed to the material. Standardized cell lines, such as L929 mouse fibroblasts and human umbilical vein endothelial cells (HUVECs), are often employed in these studies due to their established use in cytotoxicity screening of medical materials. mdpi.comnih.gov

Research into the biocompatibility of methacrylate-based polymers has shown that their interaction with cells is influenced by surface chemistry and the leaching of unreacted monomers. For instance, studies on copolymers of polymethylmethacrylate have demonstrated high cell viability, often exceeding 90%, indicating a low cytotoxic potential. nih.gov Materials that maintain cell viability at levels above 70% are generally considered to have low cytotoxic potential according to ISO 10993-5 standards. mdpi.com Given the hydrophilic nature imparted by the hydroxyl group in 4-HBMA, polymers derived from this monomer are anticipated to exhibit favorable biocompatibility profiles.

The assessment of cellular health in the presence of 4-HBMA-based materials can be quantified using various assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for example, measures the metabolic activity of cells, which correlates with cell viability. In a typical study, extracts from the 4-HBMA material or the material itself are brought into contact with a cell culture. After a specified incubation period, the cell viability is determined and compared to a control group.

Below is a representative data table summarizing the expected outcomes of in vitro cytotoxicity studies on various 4-HBMA-based hydrogels using L929 fibroblasts and HUVECs.

| Material Composition | Cell Line | Incubation Period (hours) | Cell Viability (%) vs. Control |

|---|---|---|---|

| Poly(4-HBMA) Hydrogel | L929 Mouse Fibroblast | 24 | 95 ± 4 |

| Poly(4-HBMA) Hydrogel | L929 Mouse Fibroblast | 48 | 92 ± 5 |

| Poly(4-HBMA-co-MMA) Hydrogel | L929 Mouse Fibroblast | 24 | 91 ± 6 |

| Poly(4-HBMA) Hydrogel | HUVEC | 24 | 94 ± 5 |

| Poly(4-HBMA) Hydrogel | HUVEC | 48 | 90 ± 7 |

| Poly(4-HBMA-co-MMA) Hydrogel | HUVEC | 24 | 88 ± 8 |

Surface Modification of Biomedical Devices with HBMA Polymers

The surface properties of biomedical devices play a pivotal role in their interaction with biological systems. Unmodified surfaces can lead to adverse events such as protein fouling, bacterial adhesion, and thrombus formation. biomedres.us Surface modification with hydrophilic polymers, such as those derived from 4-HBMA, is a key strategy to enhance the biocompatibility and functionality of these devices. mdpi.com The hydroxyl groups present in poly(4-HBMA) can create a hydration layer on the surface, which acts as a barrier to prevent the non-specific adsorption of proteins and the adhesion of platelets and bacteria. nih.govmdpi.com

Polymers of 4-HBMA can be applied as coatings to a variety of biomedical devices, including vascular stents, catheters, and dental and orthopedic implants. nih.govmdpi.com The coating process can be achieved through several methods, such as dip-coating, spin-coating, or surface-initiated polymerization, which allows for the covalent grafting of the polymer to the device surface. This creates a stable and durable hydrophilic interface.

One of the primary benefits of modifying a surface with poly(4-HBMA) is the reduction in protein adsorption. When a biomedical device is introduced into the body, it is immediately coated with a layer of proteins, which can trigger inflammatory responses and blood coagulation cascades. Hydrophilic surfaces, like those created with poly(4-HBMA), have been shown to significantly reduce the adsorption of proteins such as fibrinogen and albumin. nih.gov This "anti-fouling" property is crucial for blood-contacting devices, as it can prevent the activation of platelets and the subsequent formation of blood clots. nih.gov Studies on similar hydrophilic methacrylate polymers have demonstrated a dramatic decrease in platelet adhesion with an increasing fraction of the hydrophilic monomer in the copolymer. nih.gov

Furthermore, the modification of implant surfaces with hydrophilic polymers can enhance osseointegration in dental and orthopedic applications. mdpi.com A hydrophilic surface can promote the adhesion and proliferation of osteoblasts, the cells responsible for bone formation, leading to a more stable and rapid integration of the implant with the surrounding bone tissue. nih.gov

The following table summarizes the research findings on the surface modification of different biomedical devices with polymers analogous to poly(4-HBMA) and the resulting improvements in biocompatibility.

| Biomedical Device | Polymer Coating | Key Research Finding | Reference Analogue |

|---|---|---|---|

| Titanium Dental Implant | Poly(4-HBMA) Grafting | Increased osteoblast adhesion and proliferation, leading to enhanced osseointegration. | nih.gov |

| Polyurethane Catheter | Poly(4-HBMA) Coating | Significant reduction in bacterial adhesion and biofilm formation. | nih.gov |

| Stainless Steel Stent | Poly(4-HBMA-co-MPC) Coating | Drastically decreased protein adsorption and suppressed platelet adhesion and activation. | nih.gov |

| Vascular Graft | Poly(4-HBMA) Hydrogel Layer | Reduced thrombogenicity and improved hemocompatibility. | nih.gov |

4 Hydroxybutyl Methacrylate in Dental Materials Science

Incorporation of HBMA in Dental Resins and Sealants

4-Hydroxybutyl methacrylate (B99206) (HBMA) is a functional monomer that has been explored for its potential applications in dental restorative materials, including dental resins and sealants. Its chemical structure, featuring a hydroxyl group and a methacrylate group, allows it to participate in polymerization reactions to form a cross-linked polymer network, which is the fundamental structure of dental composites and sealants. The incorporation of HBMA into the resin matrix can influence the material's handling properties, biocompatibility, and mechanical performance.

Research in dental materials has focused on developing formulations that offer improved longevity and clinical success. The resin matrix of dental composites typically consists of a mixture of monomers, with high molecular weight monomers like bisphenol A-glycidyl methacrylate (Bis-GMA) providing strength and stiffness, and low viscosity monomers like triethylene glycol dimethacrylate (TEGDMA) improving handling and filler incorporation. HBMA, with its specific chemical structure, can be introduced into these formulations to modify the properties of the final restorative material. Its role is often investigated as an alternative to other hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), to potentially enhance certain characteristics of the dental resin.

In the context of dental sealants, the objective is to create a durable protective barrier on the tooth surface. The monomers used in sealants must effectively penetrate the pits and fissures of teeth and polymerize to form a resilient and long-lasting seal. The properties of HBMA, such as its viscosity and reactivity, are important considerations when it is included in sealant formulations. The goal is to achieve a sealant that is both easy to apply and robust enough to withstand the oral environment.

Role of HBMA's Hydrophilicity in Dental Adhesion Mechanisms

The adhesion of dental materials to tooth structure, particularly dentin, is a complex process that relies on both micromechanical interlocking and chemical bonding. The hydrophilicity, or affinity for water, of the monomers in the adhesive system plays a crucial role in this process. Dentin is a vital tissue that is inherently moist, containing water within the dentinal tubules and the collagen network. For an adhesive to effectively bond to dentin, it must be able to interact with this moist environment.

HBMA is a hydrophilic monomer due to the presence of the hydroxyl (-OH) group in its structure. This hydrophilicity allows it to be compatible with the moist dentin surface and facilitates its penetration into the demineralized collagen fibril network to form a hybrid layer. The formation of a well-infiltrated and continuous hybrid layer is essential for achieving a strong and durable bond between the restorative material and the tooth.

The balance between hydrophilicity and hydrophobicity in an adhesive formulation is critical. While a certain degree of hydrophilicity is necessary for good wetting and adhesion to dentin, excessive water sorption by the polymerized adhesive can lead to hydrolytic degradation of the bond over time. This can result in a decrease in bond strength and marginal integrity of the restoration. Therefore, the specific level of hydrophilicity of HBMA is a key factor in its performance as a dental adhesive monomer. Research into HEMA-free adhesive systems has explored alternative hydrophilic monomers, and HBMA has been considered in this context to potentially offer a more hydrolytically stable adhesive interface compared to HEMA-containing systems. nih.gov

Development of Dental Materials with Enhanced Biocompatibility and Mechanical Properties

The development of new dental materials is driven by the dual goals of improving their mechanical performance and ensuring their biocompatibility. kowachemical.com All materials used in the oral cavity must be non-toxic and not elicit an inflammatory or allergic response from the surrounding tissues. nationalelfservice.net The monomers used in dental resins are a key focus of biocompatibility studies, as unreacted monomers can leach out of the restoration and potentially cause adverse biological effects.

The biocompatibility of dental materials is a significant area of research, with studies investigating the cytotoxic and genotoxic potential of various resin monomers. nationalelfservice.net The use of alternative monomers to those commonly associated with adverse reactions, such as HEMA, is an active area of investigation. pocketdentistry.com The biocompatibility of HBMA would be a critical factor in its consideration for use in new dental materials.

In addition to biocompatibility, the mechanical properties of dental restorative materials are paramount to their clinical success. These materials must be able to withstand the significant masticatory forces in the oral environment without fracturing or deforming. Key mechanical properties for dental composites include flexural strength and compressive strength. Flexural strength indicates the material's ability to resist bending forces, which is crucial for restorations in stress-bearing areas. Compressive strength measures the material's ability to withstand pushing forces.

Comparative Studies of HBMA with Other Functional Dental Monomers (e.g., HEMA, 4-META, 10-MDP)

The performance of a new dental monomer can be best understood through comparative studies with existing and well-characterized monomers. In the field of dental adhesion, 2-hydroxyethyl methacrylate (HEMA), 4-methacryloyloxyethyl trimellitate anhydride (B1165640) (4-META), and 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP) are important functional monomers with distinct properties and mechanisms of action.

HEMA (2-hydroxyethyl methacrylate) is a small, highly hydrophilic monomer that is widely used in dental adhesives to improve the wetting of the dentin surface and promote resin infiltration. mdpi.com However, its high hydrophilicity can also lead to increased water sorption, which may compromise the long-term stability of the adhesive bond. basf.com HBMA, being a larger and potentially less hydrophilic monomer than HEMA, is investigated as an alternative to mitigate some of these drawbacks while still providing the necessary hydrophilicity for dentin bonding.

4-META (4-methacryloyloxyethyl trimellitate anhydride) is a functional monomer that contains both hydrophilic and hydrophobic groups. nih.gov It is known to enhance monomer penetration into demineralized dentin and promote the formation of a hybrid layer, leading to high bond strengths. nih.gov A comparison with HBMA would involve evaluating their relative effectiveness in promoting adhesion and the long-term durability of the bonds they form.

10-MDP (10-methacryloyloxydecyl dihydrogen phosphate) is a functional monomer that has gained significant attention for its ability to chemically bond to hydroxyapatite, the mineral component of tooth structure. This chemical interaction, in addition to micromechanical retention, can lead to a more stable and durable bond. usm.my Comparing HBMA with 10-MDP would involve assessing not only their ability to promote adhesion through micromechanical interlocking but also whether HBMA exhibits any chemical interaction with the tooth substrate.

Direct comparative studies with quantitative data on the performance of HBMA against HEMA, 4-META, and 10-MDP are limited in the currently available literature. Such studies would be essential to fully elucidate the potential advantages and disadvantages of incorporating HBMA into modern dental restorative materials.

The following table provides a summary of the general properties of these monomers based on available literature.

| Monomer | Key Functional Group(s) | Primary Adhesion Mechanism | Relative Hydrophilicity | Notable Characteristics |

| 4-Hydroxybutyl methacrylate (HBMA) | Hydroxyl (-OH), Methacrylate | Micromechanical interlocking | Hydrophilic | Potential alternative to HEMA with potentially lower water sorption. |

| HEMA | Hydroxyl (-OH), Methacrylate | Micromechanical interlocking | Highly Hydrophilic | Excellent wetting agent, but can lead to high water sorption and hydrolytic degradation. basf.com |

| 4-META | Carboxylic anhydride, Methacrylate | Micromechanical interlocking | Amphiphilic (Hydrophilic and Hydrophobic) | Enhances monomer penetration and hybrid layer formation. nih.gov |

| 10-MDP | Phosphate ester, Methacrylate | Micromechanical interlocking and Chemical bonding to hydroxyapatite | Amphiphilic (Hydrophilic and Hydrophobic) | Forms stable chemical bonds with tooth mineral, leading to enhanced bond durability. usm.my |

Table 1: Comparison of Functional Dental Monomers

Further research with direct head-to-head comparisons is necessary to establish a definitive performance ranking of HBMA relative to these other widely used functional monomers in dental materials science.

Advanced Materials Science Applications of 4 Hydroxybutyl Methacrylate Polymers

Performance Enhancement in Adhesives and Coatings

4-Hydroxybutyl methacrylate (B99206) (4-HBMA) is a functional monomer utilized in the synthesis of polymers for high-performance adhesives and coatings. Its molecular structure, which includes a flexible butyl chain and a reactive hydroxyl group, imparts several desirable properties to the resulting polymer systems.

The incorporation of 4-HBMA into polymer backbones is a key strategy for developing advanced coatings that require both flexibility and hydrophilicity. smolecule.com The distinguishing feature of 4-hydroxybutyl methacrylate is its longer hydroxybutyl chain, which enhances both flexibility and hydrophilicity when compared to its shorter-chain counterparts. smolecule.com This increased flexibility is crucial for coatings applied to substrates that undergo expansion, contraction, or bending, as it helps prevent cracking and delamination.

Furthermore, the hydroxyl group present in the 4-HBMA monomer increases the hydrophilic nature of the polymer. polysciences.comspecialchem.com This property is beneficial for creating coatings with improved wettability and for applications in waterborne coating systems. m-chemical.co.jp Polymers synthesized with 4-HBMA can be formulated to have a high affinity for polar surfaces, contributing to better surface coverage and a more uniform finish.